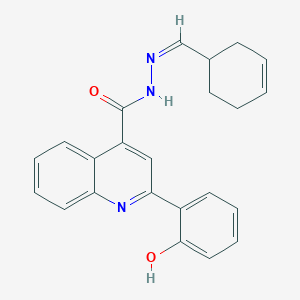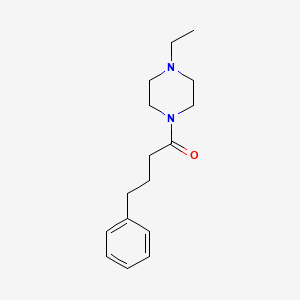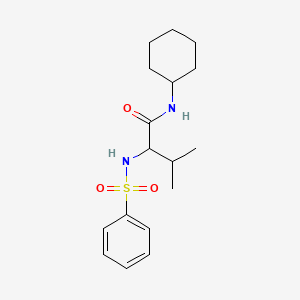
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as CHQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the activity of various enzymes such as topoisomerase II and carbonic anhydrase. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to have antiangiogenic properties by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its low toxicity, which makes it suitable for in vitro and in vivo studies. However, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has poor solubility in water, which can limit its use in certain experiments. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can undergo rapid metabolism in vivo, which can affect its pharmacokinetics and bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to study the structure-activity relationship of N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide and its analogs to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems for N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can improve its solubility and bioavailability, leading to better therapeutic outcomes.
Synthesemethoden
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide can be synthesized through a multistep reaction involving the condensation reaction of 3-cyclohexen-1-carboxaldehyde and 2-hydroxybenzaldehyde to form the intermediate, 3-cyclohexen-1-ylmethylene-2-hydroxybenzaldehyde. This intermediate is then reacted with hydrazine hydrate and 4-chloroquinoline to form N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. Studies have shown that N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N'-(3-cyclohexen-1-ylmethylene)-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide has shown antiviral activity against dengue virus and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-2-(2-hydroxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22-13-7-5-11-18(22)21-14-19(17-10-4-6-12-20(17)25-21)23(28)26-24-15-16-8-2-1-3-9-16/h1-2,4-7,10-16,27H,3,8-9H2,(H,26,28)/b24-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXNALKTBMJBEI-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N\NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-cyclohex-3-en-1-ylmethylidene]-2-(2-hydroxyphenyl)quinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-[(2-furylmethyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6059943.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6059955.png)

![3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B6059958.png)
![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)
![1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6059984.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(5-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6059988.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6060007.png)
![N-cyclooctyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6060012.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6060014.png)

![methyl 5-methyl-7-(6-methyl-2-quinolinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6060037.png)